molecular formula C4H8N2O2 B12987405 1-Hydroxy-1,3-diazinan-2-one CAS No. 63656-07-5

1-Hydroxy-1,3-diazinan-2-one

Cat. No.: B12987405
CAS No.: 63656-07-5
M. Wt: 116.12 g/mol
InChI Key: AZQHADGGORTLAQ-UHFFFAOYSA-N
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Description

1-Hydroxytetrahydropyrimidin-2(1H)-one is a heterocyclic organic compound that features a pyrimidine ring with a hydroxyl group at the first position and a keto group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxytetrahydropyrimidin-2(1H)-one can be synthesized through several methods. One common approach involves the cyclization of urea derivatives with β-keto esters under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired pyrimidine ring.

Industrial Production Methods: Industrial production of 1-Hydroxytetrahydropyrimidin-2(1H)-one often involves the use of high-throughput synthesis techniques. These methods may include continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxytetrahydropyrimidin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The keto group can be reduced to form a hydroxyl group.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under appropriate conditions.

Major Products:

    Oxidation: Formation of 1,2-diketopyrimidine derivatives.

    Reduction: Formation of 1,2-dihydroxypyrimidine derivatives.

    Substitution: Formation of halogenated pyrimidine derivatives.

Scientific Research Applications

1-Hydroxytetrahydropyrimidin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to nucleotides.

    Medicine: Explored for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of novel materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 1-Hydroxytetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by mimicking the structure of natural substrates, thereby blocking the active site of the enzyme. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

    2-Hydroxypyrimidine: Similar structure but lacks the tetrahydro configuration.

    1,3-Dihydroxypyrimidine: Contains an additional hydroxyl group at the third position.

    1-Hydroxy-2-pyridone: Similar hydroxyl and keto groups but with a pyridone ring instead of a pyrimidine ring.

Uniqueness: 1-Hydroxytetrahydropyrimidin-2(1H)-one is unique due to its specific substitution pattern and the presence of both hydroxyl and keto groups on the pyrimidine ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

63656-07-5

Molecular Formula

C4H8N2O2

Molecular Weight

116.12 g/mol

IUPAC Name

1-hydroxy-1,3-diazinan-2-one

InChI

InChI=1S/C4H8N2O2/c7-4-5-2-1-3-6(4)8/h8H,1-3H2,(H,5,7)

InChI Key

AZQHADGGORTLAQ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)N(C1)O

Origin of Product

United States

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